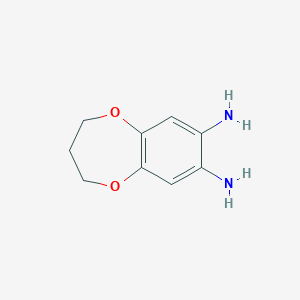

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine

Overview

Description

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine is a chemical compound with the molecular formula C9H12N2O2 . It is also known as Benzodioxepine and is a psychoactive compound resembling MDMA (ecstasy) in structure .

Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine is represented by the linear formula C9H12N2O2 . The InChI code for this compound is 1S/C9H10O2/c1-2-5-9-8 (4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .Physical And Chemical Properties Analysis

The molecular weight of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine is 180.21 . It is stored in a dry room at room temperature .Scientific Research Applications

- Antidepressant Potential : Researchers have explored the antidepressant properties of this compound due to its structural resemblance to certain neurotransmitters. It may modulate serotonin receptors and impact mood regulation .

- Neuroprotective Effects : Investigations suggest that 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine could protect neurons from oxidative stress and neurodegenerative conditions .

- Building Block : Chemists use this compound as a versatile building block for the synthesis of more complex molecules. Its unique bicyclic structure allows for diverse functionalization .

- Amine Transaminases : Researchers have applied amine transaminases in the biotransamination of 3,4-dihydro-2H-1,5-benzoxathiepin-3-one. These enzymes enable access to both target amine enantiomers with high conversion and enantiomeric excess values .

- Polymerization and Material Design : The compound’s rigid bicyclic structure makes it interesting for polymerization reactions. It could contribute to novel materials with specific mechanical or optical properties .

- Metabolism Studies : Investigating the metabolism of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine provides insights into its safety profile and potential toxicity .

Medicinal Chemistry and Drug Development

Organic Synthesis

Enzymatic Biotransformations

Materials Science

Pharmacology and Toxicology

Chemical Biology

Safety And Hazards

properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5H,1-3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBKYNMKAVVHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C(=C2)N)N)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376497.png)

![2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl]acetic acid](/img/structure/B2376500.png)

![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2376507.png)

![3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2376508.png)

![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2376510.png)

![3-(2-oxo-2-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2376513.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2376515.png)